molecular formula C20H19N3O2S B11027415 4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11027415
M. Wt: 365.5 g/mol
InChI Key: MRMGAIKDRHDZBB-UHFFFAOYSA-N
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Description

The compound 4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide features a tetrahydro-2H-pyran-4-carboxamide core substituted with a phenyl group at position 4 and an (E)-configured 1,3-thiazol-2-ylidene moiety. The thiazole ring is further substituted with a pyridin-2-yl group at position 3.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

4-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)oxane-4-carboxamide

InChI

InChI=1S/C20H19N3O2S/c24-18(20(9-12-25-13-10-20)15-6-2-1-3-7-15)23-19-22-17(14-26-19)16-8-4-5-11-21-16/h1-8,11,14H,9-10,12-13H2,(H,22,23,24)

InChI Key

MRMGAIKDRHDZBB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the pyridine and tetrahydropyran moieties. One common method involves the reaction of 2-aminothiazole with 2-bromopyridine under basic conditions to form the pyridin-2-ylthiazole intermediate. This intermediate is then reacted with 4-phenyl-2-tetrahydropyranone in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can form hydrogen bonds and π-π interactions with the active sites of target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name (ID) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR/MS)
Target Compound Tetrahydro-2H-pyran-4-carboxamide 4-phenyl, (E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene Likely C₂₀H₁₉N₃O₂S ~365.45 Not reported Not available in evidence
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide Phthalazinone + thiazol-2-ylidene 7,8-dimethoxyphthalazinone, (E)-4-(pyridin-2-yl)thiazol-2-ylidene C₂₀H₁₇N₅O₄S 423.45 Not reported Not provided in evidence
4-((4-(2,4-Dichlorophenyl)-3-ethylthiazol-2(3H)-ylidene)amino)benzenesulfonamide Benzenesulfonamide + thiazole 2,4-dichlorophenyl, ethyl, benzenesulfonamide C₁₇H₁₅Cl₂N₃O₂S₂ 428.34 Not reported Purity: 97%
11b: 5-{[4-(4-Bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo-pyrimidinone + thiazole 4-bromophenyl, phenyl, methyl, pyrazolo-pyrimidinone C₂₆H₁₉BrN₆OS 543.44 248–252 IR: C=O (1685 cm⁻¹), C-Br (615 cm⁻¹); EI-MS: M⁺ at m/z 543
11c: 5-{[4-(4-Chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo-pyrimidinone + thiazole 4-chlorophenyl, phenyl, methyl, pyrazolo-pyrimidinone C₂₆H₁₉ClN₆OS 499.00 258–259 IR: C=O (1680 cm⁻¹), C-Cl (750 cm⁻¹); EI-MS: M⁺ at m/z 499
N-(4-Cyano-tetrahydro-2H-pyran-4-yl)-1-(2-bromophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide Tetrahydro-2H-pyran + pyrazole 4-cyano-tetrahydro-2H-pyran, 2-bromophenyl, methyl, phenyl C₂₃H₂₂BrN₄O₂ 465.09 188–190 ¹H NMR: δ 7.62 (d, J = 8.0 Hz), HRMS: [M+H]+ 465.0908

Structural Variations and Implications

Core Modifications: The target compound uses a tetrahydro-2H-pyran-4-carboxamide core, whereas analogs like 11b and 11c incorporate pyrazolo-pyrimidinone cores. Pyran derivatives often enhance metabolic stability and solubility compared to aromatic heterocycles . The thiazol-2-ylidene group is a common feature, but substituents vary: pyridin-2-yl (target compound), bromophenyl (11b), and chlorophenyl (11c) influence electronic properties and binding interactions .

Sulfonamide vs. Carboxamide: The sulfonamide group in 4-((4-(2,4-dichlorophenyl)-3-ethylthiazol-2(3H)-ylidene)amino)benzenesulfonamide offers stronger hydrogen-bonding capacity compared to carboxamides, which may affect target affinity.

Synthetic Approaches: Thiazol-2-ylidene derivatives often require multi-step syntheses. For example, 11b and 11c were synthesized via condensation reactions under basic conditions, followed by cyclization . The pyran core in the target compound and N-(4-cyano-tetrahydro-2H-pyran-4-yl) derivatives involves cyano group introduction via nucleophilic substitution, highlighting the versatility of pyran intermediates.

Biological Activity

4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide is a complex organic compound notable for its unique structural features, which include a tetrahydropyran ring, a phenyl group, and a thiazole moiety. These components contribute to its diverse chemical properties and biological activities. The thiazole ring is particularly significant due to its role in various biological processes and as a building block in pharmaceutical compounds.

Chemical Structure

The compound can be described by the following chemical structure:

C19H18N4S\text{C}_{19}\text{H}_{18}\text{N}_4\text{S}

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes using various reagents such as potassium permanganate and sodium borohydride under controlled conditions to minimize side reactions.

Anticonvulsant Properties

Research indicates that compounds containing thiazole rings, similar to this compound, exhibit significant anticonvulsant activity. For instance, studies have demonstrated that thiazole-integrated compounds can effectively eliminate tonic extensor phases in picrotoxin-induced convulsion models .

Table 1: Anticonvulsant Activity of Thiazole Compounds

Compound NameEffective Dose (ED50)Toxic Dose (TD50)Protection Index (PI)
Compound 118.4 mg/kg170.2 mg/kg9.2
Compound 224.38 mg/kgN/AN/A

Cytotoxic Activity

Thiazole derivatives have also been investigated for their cytotoxic properties against various cancer cell lines. For example, compounds with similar structural motifs have shown significant activity against A549 human lung adenocarcinoma cells, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µg/mL)
Compound AA549< 10
Compound BJurkat< 20

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups within the thiazole moiety enhances biological activity. For instance, electron-withdrawing groups on the phenyl ring have been correlated with increased anticonvulsant activity .

Case Studies

Recent studies have highlighted the potential of this compound in treating neurological disorders and cancers. For instance, Evren et al. (2019) reported strong selectivity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells for novel thiazole derivatives . The findings suggest that modifications in the thiazole structure can lead to improved therapeutic profiles.

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